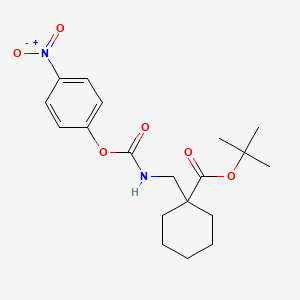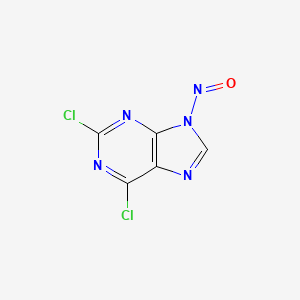
2,6-Dichloro-9-nitroso-9H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dichloro-9-nitroso-9H-purine is a chemical compound belonging to the purine family. This compound has a yellow crystalline appearance and is sparingly soluble in water . It is primarily used as a DNA modifying agent and is known for its strong oxidizing properties .
Méthodes De Préparation
The synthesis of 2,6-Dichloro-9-nitroso-9H-purine typically involves the use of 2,6-dichloropurine as a starting material . The synthetic route includes the nitration of 2,6-dichloropurine under controlled conditions to introduce the nitroso group at the 9-position . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
2,6-Dichloro-9-nitroso-9H-purine undergoes various chemical reactions, including:
Common reagents used in these reactions include strong acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2,6-Dichloro-9-nitroso-9H-purine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Genetic Research: It is used as a mutagen to induce mutations in genetic material, allowing researchers to study the effects of genetic changes.
Cell Biology: The compound is used to modify DNA in cell biology experiments, helping to understand cellular processes and mechanisms.
Fluorescent Dyes: It is involved in the manufacturing of fluorescent dyes used in various biological research applications.
Cancer Research: Studies have shown its potential role as an apoptosis-inducing agent in cancer cell lines.
Mécanisme D'action
The mechanism of action of 2,6-Dichloro-9-nitroso-9H-purine involves its strong oxidizing properties, which allow it to add nitroso groups to the purine bases in DNA . This modification can result in mutations and other genetic changes, making it a valuable tool in genetic and cell biology research . The molecular targets and pathways involved include DNA and various cellular enzymes that interact with the modified DNA .
Comparaison Avec Des Composés Similaires
2,6-Dichloro-9-nitroso-9H-purine is unique due to its strong oxidizing properties and its ability to modify DNA. Similar compounds include:
2,6-Dichloropurine: A precursor in the synthesis of this compound.
2,6,9-Trisubstituted Purine Derivatives: These compounds have been studied for their potential role as apoptosis-inducing agents in cancer cell lines.
In comparison, this compound stands out due to its specific nitroso group, which imparts unique chemical and biological properties .
Propriétés
Formule moléculaire |
C5HCl2N5O |
|---|---|
Poids moléculaire |
218.00 g/mol |
Nom IUPAC |
2,6-dichloro-9-nitrosopurine |
InChI |
InChI=1S/C5HCl2N5O/c6-3-2-4(10-5(7)9-3)12(11-13)1-8-2/h1H |
Clé InChI |
YKCODYAQQIYCEX-UHFFFAOYSA-N |
SMILES canonique |
C1=NC2=C(N1N=O)N=C(N=C2Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


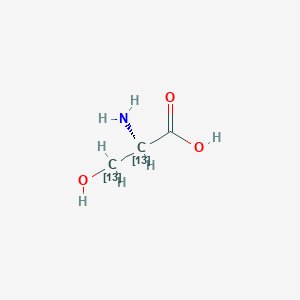
![3-[(6-Bromo-3-ethoxycarbonyl-5-hydroxy-1-methylindol-2-yl)methylsulfanyl]benzoic acid](/img/structure/B13863076.png)
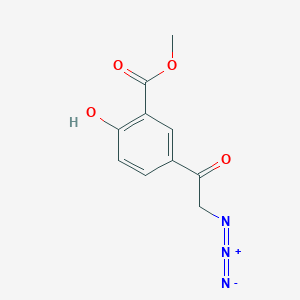
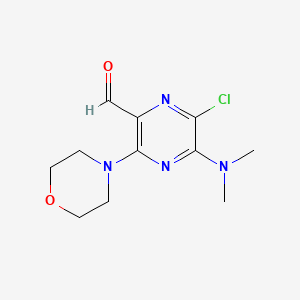

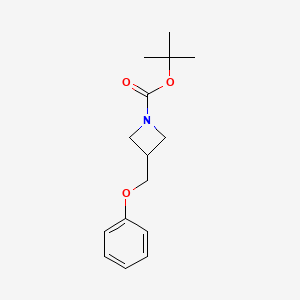
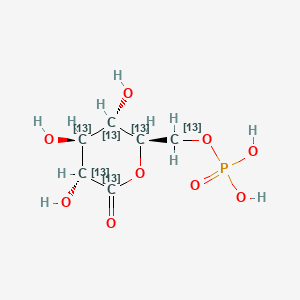

![(4R)-1-[N8-Nitro-N2-(3-methylquinoline-8-sulfonyl)-L-arginyl]-4-methylpiperidine-2-carboxylic Acid](/img/structure/B13863125.png)
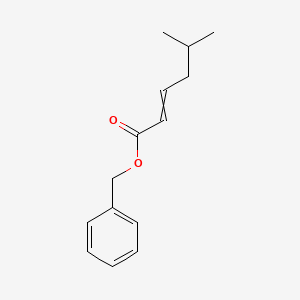
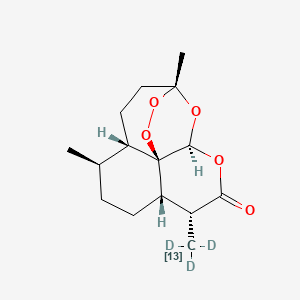
![Ethyl 3-[(4-chlorophenyl)methyl]piperidine-3-carboxylate](/img/structure/B13863135.png)
![3-(Hydroxymethyl)-1-[1-(2-methoxyethyl)pyrazol-4-yl]pyridazin-4-one](/img/structure/B13863142.png)
